3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable tool in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of the corresponding fluorinated aromatic compound using fluorosulfonyl radicals . This method is efficient and provides high yields under mild reaction conditions.
Industrial Production Methods
Industrial production of sulfonyl chlorides, including 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride, often involves the use of sulfonates or sulfonic acids as starting materials . These starting materials are transformed into sulfonyl chlorides through a cascade process that includes the use of readily available and easy-to-operate reagents .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . These reactions typically occur under mild conditions, making the compound versatile for various applications.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins and other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride include other sulfonyl chlorides and fluorinated aromatic compounds, such as:
- 2-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 2-Fluoro-4-methylbenzenesulfonyl chloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorine atom and a hydroxyl group on the aromatic ring. This combination enhances its reactivity and selectivity, making it a valuable tool in various chemical and biological applications .
Properties
Molecular Formula |
C7H6ClFO3S |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3,10H,1H3 |
InChI Key |
QPISZJKBBHHYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.